molecular formula C14H25NO2S B6645732 1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine

1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine

Cat. No. B6645732
M. Wt: 271.42 g/mol
InChI Key: XTPZTLPAGGBTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a spirocyclic amine that possesses a unique structural motif, which makes it an attractive target for synthetic chemists.

Mechanism of Action

The mechanism of action of 1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine is not fully understood. However, it is believed that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine has a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for anti-cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine is its unique structural motif, which makes it an attractive target for synthetic chemists. Additionally, this compound has been shown to exhibit a range of biological activities, which makes it a potential candidate for drug development. However, one of the main limitations of this compound is its relatively complex synthesis, which may limit its widespread use in laboratory experiments.

Future Directions

There are several future directions for research on 1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine. One potential area of research is the development of more efficient and scalable synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease models. Finally, there is a need for more extensive studies on the toxicity and pharmacokinetics of this compound to assess its potential as a drug candidate.

Synthesis Methods

The synthesis of 1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine is a multi-step process that involves the use of various reagents and catalysts. One of the most common methods for synthesizing this compound is through the spirocyclization of a thiolactam with an α,β-unsaturated ketone. This method has been optimized to produce high yields of the desired product.

Scientific Research Applications

1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine has been the subject of extensive research due to its potential applications in medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

properties

IUPAC Name

1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2S/c16-18(17)10-5-13(11-18)15-12-3-8-14(9-4-12)6-1-2-7-14/h12-13,15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPZTLPAGGBTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(CC2)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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